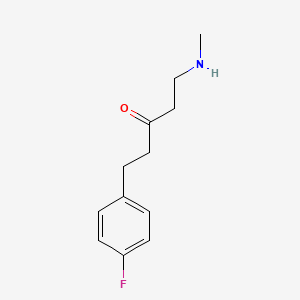

1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one

Description

Properties

CAS No. |

918519-41-2 |

|---|---|

Molecular Formula |

C12H16FNO |

Molecular Weight |

209.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-5-(methylamino)pentan-3-one |

InChI |

InChI=1S/C12H16FNO/c1-14-9-8-12(15)7-4-10-2-5-11(13)6-3-10/h2-3,5-6,14H,4,7-9H2,1H3 |

InChI Key |

VWEYYYIQGRJFIR-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(=O)CCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Biological Activity

1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one, commonly referred to as a synthetic cathinone, is a member of the β-keto phenethylamine class of compounds. These substances are structurally related to amphetamines and have garnered attention due to their psychoactive properties and potential for abuse. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, safety, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one features a pentanone backbone with a fluorophenyl group and a methylamino substituent. This structural configuration is significant as it influences the compound's interaction with biological systems.

Synthetic cathinones, including 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one, primarily exert their effects by interacting with monoamine transporters in the brain. They are known to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants like cocaine and amphetamines .

Pharmacological Effects

Research indicates that synthetic cathinones can produce stimulant effects, including increased energy, euphoria, and enhanced sociability. However, they may also lead to adverse effects such as anxiety, paranoia, and cardiovascular complications .

Toxicological Profile

The toxicological profile of 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one is still under investigation. However, data suggest that similar compounds can lead to neurotoxicity and other harmful effects due to excessive stimulation of monoamine systems .

Case Studies and Research Findings

Several studies have explored the effects of synthetic cathinones on human subjects and animal models:

- Neuropharmacological Studies : A study highlighted the impact of synthetic cathinones on dopamine transporter (DAT) function using synaptosome assays. Results showed that these compounds could significantly inhibit dopamine uptake while also inducing release under certain conditions .

- Behavioral Studies : Animal studies have demonstrated that administration of synthetic cathinones leads to hyperactivity and increased locomotion in rodents, indicative of stimulant effects similar to those observed with traditional amphetamines .

- Clinical Observations : Reports from emergency departments have documented cases of severe agitation, tachycardia, and psychosis in individuals using synthetic cathinones, underscoring their potential for abuse and serious health risks .

Data Tables

Comparison with Similar Compounds

Research Findings and Data

Metabolic and Toxicological Considerations

- Metabolism: Fluorinated cathinones like flephedrone undergo hepatic N-demethylation and hydroxylation, producing metabolites detectable in urine. The target compound’s longer chain may yield distinct Phase I/II metabolites .

- Toxicity : Shorter-chain analogs (e.g., 4-CMC) are associated with agitation, tachycardia, and hyperthermia, while pentylone’s benzodioxolyl group correlates with serotonergic syndrome .

Q & A

Q. Table 1: Key Spectral Signatures for Characterization

| Functional Group | NMR (H) | IR (cm) | Mass (m/z) |

|---|---|---|---|

| 4-Fluorophenyl | 7.2–7.6 ppm (m) | 1220 (C-F) | 195.1 [M+H] |

| Methylamino (-NHCH3) | 2.5–3.0 ppm (s) | 3300 (N-H) | — |

| Ketone (C=O) | — | 1680–1720 | — |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | ↑ Purity (95%) |

| Temperature | 0–5°C (mesylation) | ↓ Racemization |

| Catalyst | LiAlH4 (stepwise) | ↑ Selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.